9-[2-(4-biphenylyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 9-[2-(4-biphenylyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a coumarin derivative characterized by a dihydrocyclopenta[c]chromenone core. This structure is substituted at the 9-position with a 2-(4-biphenylyl)-2-oxoethoxy group and at the 7-position with a methyl group. The biphenylyl moiety introduces enhanced aromaticity and steric bulk, which may influence its physicochemical properties and biological interactions. Coumarins are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often modulated by substituent variations .
Properties
IUPAC Name |
7-methyl-9-[2-oxo-2-(4-phenylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O4/c1-17-14-24(26-21-8-5-9-22(21)27(29)31-25(26)15-17)30-16-23(28)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-4,6-7,10-15H,5,8-9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQLLZQPLAZRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituents attached to the 2-oxoethoxy group. Below is a detailed comparison based on molecular features, physicochemical properties, and inferred biological implications.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Features
*Estimated based on structural similarity to analogs.
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